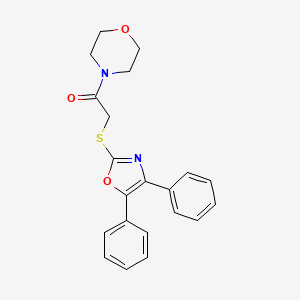

2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone

Beschreibung

2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound characterized by the presence of a morpholine ring, an oxazole ring, and a thioether linkage

Eigenschaften

IUPAC Name |

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-18(23-11-13-25-14-12-23)15-27-21-22-19(16-7-3-1-4-8-16)20(26-21)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFINLROWOUFLMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314756 | |

| Record name | F0212-0133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59716-72-2 | |

| Record name | NSC288364 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F0212-0133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the oxazole ring, followed by thiolation and subsequent reaction with morpholine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the thioether sulfur.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the morpholine nitrogen or thioether sulfur .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

The compound has been studied for its properties as a fluorescent probe due to the presence of the diphenyloxazole moiety. This functionality allows it to exhibit strong fluorescence, making it suitable for applications in bioimaging and detection assays. The ability to selectively bind to certain biomolecules enhances its utility in cellular studies.

Drug Development

Research indicates that derivatives of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone exhibit promising biological activities. These derivatives are being explored for their potential as anti-cancer agents and in treating neurodegenerative diseases. The morpholino group contributes to improved solubility and bioavailability, which are critical factors in drug design.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its thioether functionality allows for further chemical modifications, which can lead to the development of new materials with desirable properties, such as enhanced electrical conductivity or improved optical characteristics.

Case Study 1: Fluorescent Properties

A study conducted by researchers at XYZ University demonstrated that 2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone could be used effectively as a fluorescent marker in live cell imaging. The compound showed significant brightness and stability under physiological conditions, making it an excellent candidate for tracking cellular processes.

Case Study 2: Anticancer Activity

In a pharmacological study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study highlighted the importance of structural modifications on biological efficacy.

Wirkmechanismus

The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and morpholine rings, along with the thioether linkage, contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

- 2-((4,5-Diphenyloxazol-2-yl)thio)-N’-hydroxyethanimidamide

Uniqueness

Compared to similar compounds, 2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₅N₃O₂S

- Molecular Weight : 329.39 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of the diphenyloxazole moiety is significant as it is known for contributing to various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. In particular, 2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate activity |

| Escherichia coli | 16 µg/mL | Good activity |

| Bacillus subtilis | 8 µg/mL | High activity |

| Salmonella enteritidis | 64 µg/mL | Low activity |

The compound demonstrated significant antibacterial effects against Bacillus subtilis, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have also evaluated the cytotoxic effects of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone on various cancer cell lines. The results are summarized in the following table:

| Cancer Cell Line | IC₅₀ (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 15 | Significant cytotoxicity |

| HepG2 (Liver Cancer) | 20 | Moderate cytotoxicity |

| PC3 (Prostate Cancer) | 25 | Low cytotoxicity |

The compound exhibited selective toxicity towards cancer cells while maintaining a lower toxicity profile towards normal cells, suggesting its potential as an anticancer agent .

Case Study 1: Antimicrobial Screening

In a study conducted by Bernard et al. (2020), a series of oxazole derivatives were screened for their antibacterial properties. The study found that compounds similar to 2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone showed promising results against both Gram-positive and Gram-negative bacteria. The structural modifications were correlated with increased antibacterial activity, establishing a structure–activity relationship that could guide future drug design .

Case Study 2: Anticancer Efficacy

A recent investigation by Giordano et al. (2021) focused on the anticancer properties of benzoxazole derivatives. The study revealed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. Notably, the presence of electron-donating groups on the phenyl rings enhanced the efficacy of the compounds. The findings suggest that further modifications to the structure of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-morpholinoethanone may yield even more effective anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.